

2-Hydroxycyclohexan-1-one molecular structure and weight

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Compound of Interest

Compound Name: **2-Hydroxycyclohexan-1-one**

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An In-depth Technical Guide to **2-Hydroxycyclohexan-1-one**: Molecular Structure, Properties, and Synthetic Applications

Abstract

2-Hydroxycyclohexan-1-one, also known by its common synonym Adipoin, is a valuable cyclic α -hydroxy ketone that serves as a versatile building block in organic synthesis. Its bifunctional nature, containing both a ketone and a secondary alcohol, allows for a wide array of chemical transformations, making it a key intermediate in the synthesis of pharmaceuticals, fragrances, and complex natural products. This technical guide provides a comprehensive overview of its core molecular features, spectroscopic signature, prevalent synthetic methodologies, and key applications, tailored for researchers and professionals in chemical and drug development.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental structure and properties. **2-Hydroxycyclohexan-1-one** is a saturated six-membered ring containing a ketone at position 1 and a hydroxyl group at the adjacent carbon (position 2). This α -hydroxy ketone arrangement is central to its chemical reactivity.

The key identifiers and physicochemical properties are summarized below.

Property	Value	Source(s)
IUPAC Name	2-Hydroxycyclohexan-1-one	[1] [2]
Synonyms	Adipoin, 2-Hydroxycyclohexanone	[1] [3]
CAS Number	533-60-8	[1] [3]
Molecular Formula	C ₆ H ₁₀ O ₂	[1] [3]
Molecular Weight	114.14 g/mol	[1] [3]
Melting Point	92-92.5 °C	
Boiling Point	83-86 °C @ 13 Torr	
Appearance	Colorless to pale yellow solid	

Molecular Structure Diagram

The structural representation of **2-Hydroxycyclohexan-1-one** clearly illustrates the spatial relationship between the carbonyl and hydroxyl functional groups.

Caption: 2D Molecular Structure of **2-Hydroxycyclohexan-1-one**.

Spectroscopic Profile for Structural Elucidation

The structural identity of a synthesized or isolated compound must be rigorously confirmed. Spectroscopic analysis provides a definitive fingerprint of the molecule. For **2-Hydroxycyclohexan-1-one**, the key techniques are Infrared (IR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique	Key Expected Signals	Interpretation
IR Spectroscopy	~3400 cm ⁻¹ (broad), ~1710 cm ⁻¹ (strong)	The broad peak corresponds to the O-H stretching of the alcohol. The strong, sharp peak is characteristic of the C=O stretching of a saturated cyclic ketone.[1][4]
¹³ C NMR	δ ~210 ppm, δ ~75 ppm, δ ~20-40 ppm	The downfield signal (~210 ppm) is indicative of the carbonyl carbon (C1). The signal around 75 ppm corresponds to the carbon bearing the hydroxyl group (C2). The remaining four signals in the upfield region represent the other methylene carbons of the cyclohexane ring.[1]
¹ H NMR	Multiplets in the δ 1.5-2.5 ppm range, a multiplet around δ 4.0 ppm, and a broad singlet for the OH proton.	The complex multiplets in the aliphatic region correspond to the eight methylene protons on the ring. The proton on the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a downfield multiplet. The hydroxyl proton signal is often broad and its chemical shift can vary with concentration and solvent.

Note: While reference spectra for IR and ¹³C NMR are available in databases, high-resolution experimental ¹H NMR spectra for the monomer are less commonly published, often due to the compound's tendency to dimerize.

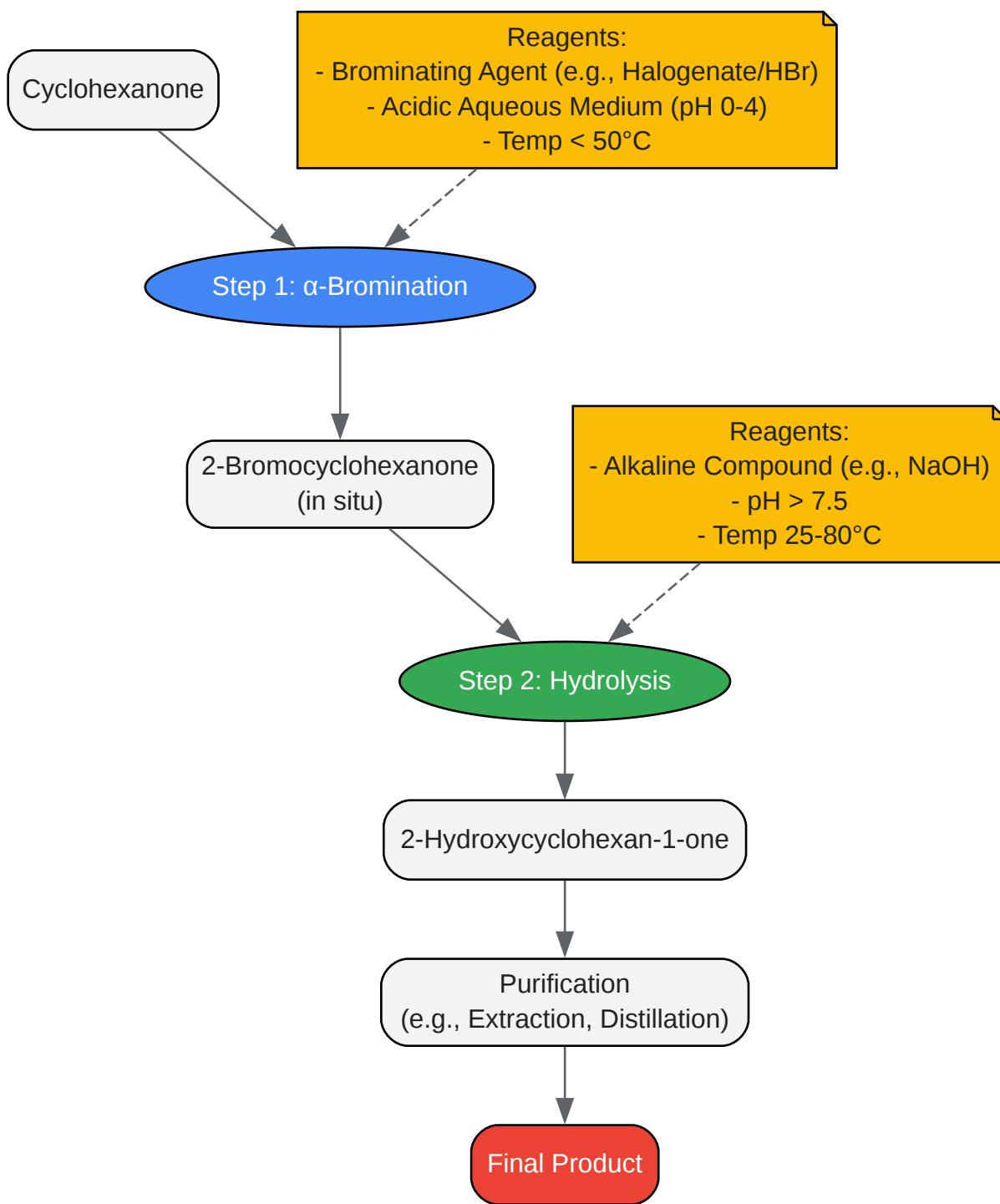
Synthesis and Manufacturing Pathways

The synthesis of **2-Hydroxycyclohexan-1-one** is a topic of significant interest, with several established routes from common starting materials. The choice of pathway often depends on the desired scale, available reagents, and safety considerations.

Pathway 1: From Cyclohexanone via Bromination and Hydrolysis

This classic two-step, one-pot method is a robust laboratory-scale synthesis. It leverages the reactivity of the α -carbon adjacent to the ketone.

- α -Bromination: Cyclohexanone is first brominated at the α -position. This reaction is typically performed in an aqueous medium under acidic conditions (pH 0-4) to favor the formation of the enol, which is the reactive species.^[5] Controlling the temperature is critical to prevent over-bromination and side reactions.
- Hydrolysis: The resulting 2-bromocyclohexanone is not isolated. Instead, the reaction mixture is made alkaline (pH > 7.5) to induce hydrolysis.^[5] The bromide is displaced by a hydroxide ion in a nucleophilic substitution reaction to yield the final product.



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Caption: Workflow for the synthesis of **2-Hydroxycyclohexan-1-one** from Cyclohexanone.

Experimental Protocol: Synthesis from Cyclohexanone

This protocol is a representative example based on established procedures and should be performed with appropriate safety precautions by trained personnel.[\[5\]](#)

- Reaction Setup: In a temperature-controlled reaction vessel equipped with a stirrer, dropping funnel, and pH probe, charge cyclohexanone and an aqueous medium.
- Bromination: Cool the mixture to 15-25°C. Adjust the pH to between 0 and 4 using a suitable acid. Slowly add a stoichiometric equivalent of a brominating agent (e.g., a mixture of sodium bromate and hydrobromic acid) while maintaining the temperature below 40°C. Monitor the reaction's progress via TLC or GC.
- Hydrolysis: Once the bromination is complete, carefully add an alkaline solution (e.g., 10% sodium hydroxide) to raise the pH to between 8 and 10. The hydrolysis is typically conducted at a temperature of 45-55°C.
- Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Extract the product into a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate the solvent under reduced pressure.
- Purification and Validation: The crude product can be purified by vacuum distillation or recrystallization. The identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.

Pathway 2: Catalytic Hydrogenation of 2-Cyclohexen-1-one

An alternative and often more selective approach is the hydrogenation of the C=C double bond of 2-cyclohexen-1-one, leaving the C=O bond intact. This method is particularly relevant for industrial applications.

- Catalytic Transfer Hydrogenation: A common lab-scale method involves using a catalyst like 10% Palladium-on-carbon (Pd/C) with a hydrogen donor such as formic acid. This approach is advantageous as it avoids the need for high-pressure hydrogen gas.
- Direct Hydrogenation: On an industrial scale, selective hydrogenation can be achieved using catalysts like Platinum-MCM-41 or specific Rhodium complexes under controlled pressure

and temperature.^[6]^[7] The choice of catalyst and support is crucial for achieving high selectivity for the desired product, cyclohexanone, over the fully reduced product, cyclohexanol.

Applications in Research and Development

The utility of **2-Hydroxycyclohexan-1-one** stems from its role as a versatile synthetic precursor.

- **Pharmaceutical Synthesis:** It serves as a starting material for creating more complex molecular scaffolds. For example, it is a documented precursor in the synthesis of tetrahydrocarbazole compounds, which are important frameworks in medicinal chemistry.
- **Fine Chemicals:** It is used as a cycloaliphatic intermediate for the production of pyrocatechol, a valuable commodity chemical.
- **Methodology Development:** Its structure is ideal for use as a model substrate in the development of new synthetic methods, particularly in the field of asymmetric oxidation and reduction reactions.
- **Biochemical Research:** The compound has been identified as a metabolite in the microbial degradation pathway of cyclohexanol, making it relevant to studies in bioremediation and enzymology.^[1]
- **Pheromones:** It has been identified as a semiochemical, a compound used in the chemical communication system of insects like the spruce beetle (*Dendroctonus rufipennis*).

Safety and Handling

As with any chemical reagent, proper handling of **2-Hydroxycyclohexan-1-one** is essential.

- **GHS Classification:** It is classified as a flammable solid and causes skin and serious eye irritation.^[1]
- **Precautionary Measures:**
 - **Engineering Controls:** Handle in a well-ventilated area, preferably in a fume hood.

- Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves, and a lab coat.
- Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂).
- Handling: Avoid breathing dust or vapors. Avoid contact with skin and eyes. Wash thoroughly after handling.

Always consult the latest Safety Data Sheet (SDS) from the supplier before use for complete and up-to-date information.

Conclusion

2-Hydroxycyclohexan-1-one is a cornerstone intermediate in modern organic chemistry. Its well-defined molecular structure and predictable reactivity provide a reliable platform for complex molecular construction. A firm grasp of its physicochemical properties, spectroscopic fingerprints, and synthetic routes is crucial for its effective and safe utilization in research and industrial settings. From the academic development of novel catalytic systems to the industrial synthesis of high-value chemicals, **2-Hydroxycyclohexan-1-one** will continue to be a compound of significant scientific and commercial importance.

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